molecular formula C28H19FN2O3 B2390376 3-([1,1'-biphenyl]-4-ylcarboxamido)-N-(2-fluorophenyl)benzofuran-2-carboxamide CAS No. 887877-08-9

3-([1,1'-biphenyl]-4-ylcarboxamido)-N-(2-fluorophenyl)benzofuran-2-carboxamide

Cat. No.: B2390376
CAS No.: 887877-08-9
M. Wt: 450.469
InChI Key: DESGVHJIGVRAPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-([1,1’-biphenyl]-4-ylcarboxamido)-N-(2-fluorophenyl)benzofuran-2-carboxamide is a complex organic compound that belongs to the class of benzofuran derivatives. Benzofuran compounds are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-([1,1’-biphenyl]-4-ylcarboxamido)-N-(2-fluorophenyl)benzofuran-2-carboxamide typically involves a multi-step process. One common approach is the construction of the benzofuran ring through a unique free radical cyclization cascade . This method is advantageous for synthesizing complex polycyclic benzofuran compounds with high efficiency and fewer side reactions.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalytic processes and advanced purification techniques is essential to meet the stringent requirements of pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

3-([1,1’-biphenyl]-4-ylcarboxamido)-N-(2-fluorophenyl)benzofuran-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Halogens, nucleophiles

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.

Scientific Research Applications

3-([1,1’-biphenyl]-4-ylcarboxamido)-N-(2-fluorophenyl)benzofuran-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including anti-tumor and antibacterial properties.

    Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-([1,1’-biphenyl]-4-ylcarboxamido)-N-(2-fluorophenyl)benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure .

Comparison with Similar Compounds

Similar Compounds

    Benzothiophene derivatives: Known for their anticancer properties.

    Other benzofuran derivatives: Exhibit similar biological activities, such as anti-tumor and antibacterial effects.

Uniqueness

3-([1,1’-biphenyl]-4-ylcarboxamido)-N-(2-fluorophenyl)benzofuran-2-carboxamide is unique due to its specific structural features, which confer distinct biological activities and potential therapeutic applications. Its combination of a benzofuran core with biphenyl and fluorophenyl groups makes it a valuable compound for further research and development .

Properties

IUPAC Name

N-(2-fluorophenyl)-3-[(4-phenylbenzoyl)amino]-1-benzofuran-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H19FN2O3/c29-22-11-5-6-12-23(22)30-28(33)26-25(21-10-4-7-13-24(21)34-26)31-27(32)20-16-14-19(15-17-20)18-8-2-1-3-9-18/h1-17H,(H,30,33)(H,31,32)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DESGVHJIGVRAPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NC3=C(OC4=CC=CC=C43)C(=O)NC5=CC=CC=C5F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H19FN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.